molecular formula C8H11F2N3 B13322432 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13322432
M. Wt: 187.19 g/mol
InChI Key: CENQCEGUYQHWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine ( 1699543-32-2) is a saturated, hydrogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. With the molecular formula C8H11F2N3 and a molecular weight of 187.19 g/mol, this compound features a fused imidazo[1,2-a]pyrimidine core that is partially saturated . This specific structure, characterized by sp3-hybridized carbon atoms, aligns with the "Escape from Flatland" concept in drug design, which associates higher three-dimensional complexity with improved solubility and a greater likelihood of successful compound progression . The presence of the difluoromethyl group is a common bioisostere that can influence the molecule's electronic properties, metabolic stability, and membrane permeability. This compound belongs to a class of nitrogen-containing heterocycles that are recognized as "privileged structures" due to their wide presence in biologically active molecules and approved drugs . Related hydrogenated pyrimidine derivatives have demonstrated a broad spectrum of pharmacological properties, serving as modulators for various targets, which suggests potential research applications for this scaffold in developing new therapeutic agents . As a building block, it provides a versatile and complex framework for further synthetic elaboration, such as in diversity-oriented synthesis (DOS), to create compound libraries for high-throughput screening . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

5-(difluoromethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H11F2N3/c1-5-4-13-6(7(9)10)2-3-11-8(13)12-5/h4,6-7H,2-3H2,1H3,(H,11,12)

InChI Key

CENQCEGUYQHWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Difluoromethyl-Containing Precursors

A foundational approach involves cyclocondensation between 2-aminopyrimidine derivatives and difluoromethyl ketones or aldehydes. For example:

  • Reactants : 2-Aminopyrimidine and 1,1-difluoro-3-chloropropan-2-one.
  • Conditions : Ionic liquid (e.g., BMImBF₄) at room temperature, followed by hydrolysis with CaCO₃ in water.
  • Mechanism : Formation of the imidazo[1,2-a]pyrimidine core via nucleophilic attack and intramolecular cyclization, with difluoromethyl incorporation during ketone condensation.

Example Protocol :

  • Combine 2-aminopyrimidine (1.0 equiv), 1,1-difluoro-3-chloropropan-2-one (1.2 equiv), and BMImBF₄.
  • Stir at 25°C for 10 hours.
  • Hydrolyze with CaCO₃ in refluxing water (1 hour).
  • Purify via silica gel chromatography (n-hexane/EtOAc).

Microwave-Assisted Imine Formation

Microwave synthesis enables rapid incorporation of difluoromethyl groups via Schiff base intermediates:

  • Reactants : Imidazo[1,2-a]pyrimidine-2-carbaldehyde and difluoromethylamine derivatives.
  • Conditions : MgSO₄ in ethanol under microwave irradiation (80–85°C, 40–120 minutes).

Procedure :

  • Mix imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv), difluoromethylamine (1.05 equiv), and MgSO₄ in ethanol.
  • Irradiate at 200 W (80–85°C) for 60 minutes.
  • Filter, extract with dichloromethane, and purify via flash chromatography.

Domino A³-Coupling in Aqueous Media

A sustainable method employs CuSO₄–ascorbate catalysis in micellar media:

  • Reactants : 2-Aminopyrimidine, difluoromethyl aldehyde, and methylacetylene.
  • Conditions : SDS surfactant in water at 50°C for 6–8 hours.

Key Steps :

  • Combine 2-aminopyrimidine, difluoromethyl aldehyde, methylacetylene, CuSO₄ (5 mol%), sodium ascorbate, and SDS in water.
  • Stir at 50°C until completion (monitored by TLC).
  • Extract with ethyl acetate and evaporate under reduced pressure.

Post-Functionalization of Preformed Cores

Introduce difluoromethyl groups via halogen displacement:

  • Reactants : 5-Bromoimidazo[1,2-a]pyrimidine and TMSCF₂H (difluoromethylating agent).
  • Conditions : Pd(PPh₃)₄ catalyst, KF, DMF at 100°C.

Protocol :

  • React 5-bromo-2-methylimidazo[1,2-a]pyrimidine (1.0 equiv) with TMSCF₂H (2.0 equiv) in DMF.
  • Add Pd(PPh₃)₄ (5 mol%) and KF (3.0 equiv).
  • Heat at 100°C for 12 hours.
  • Isolate via column chromatography.

Comparative Analysis of Methods

Method Yield Range Conditions Advantages References
Cyclocondensation 60–89% Ionic liquid, room temperature Scalable, green solvents
Microwave Imine Formation 60–70% Microwave, ethanol Rapid, high regioselectivity
Domino A³-Coupling 75–87% Aqueous, 50°C Eco-friendly, surfactant-assisted
Post-Functionalization 50–65% Pd-catalyzed, DMF Late-stage diversification

Critical Considerations

  • Regioselectivity : Microwave and domino methods favor 2,3-disubstitution, while cyclocondensation permits 5-position functionalization.
  • Green Chemistry : Ionic liquids (BMImBF₄) and aqueous SDS media reduce environmental impact.
  • Challenges : Difluoromethyl group stability under acidic/basic conditions necessitates pH-controlled steps.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyrimidine scaffold is highly modular, with substituents at positions 2, 3, 5, and 6 influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Evidence Source
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-Ethyl C8H13N3 151.21 Intermediate for antibacterial agents
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-Phenyl (+HCl salt) C12H14ClN3 236.72 Potential kinase inhibitor; high purity
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine 2-Methyl, 6-Amine C8H14N4 166.23 Antimicrobial research; bulk synthesis
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl) C10H15N3 177.25 Novel bicyclic scaffold; no bioactivity data
Target Compound 5-(Difluoromethyl), 2-Methyl C9H12F2N3 200.21* Hypothesized enhanced metabolic stability -

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 2-phenyl-imidazo[1,2-a]pyrimidine HCl) improve aqueous solubility, critical for drug formulation . Non-ionic analogs like the target compound may require prodrug strategies.
  • Purity and Synthesis Scale : High-purity (>95%) imidazo[1,2-a]pyrimidines are commercially available for research, with scalability demonstrated for 2-methyl and 2-phenyl derivatives .

Biological Activity

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H11F2N3
Molecular Weight: 175.18 g/mol
IUPAC Name: 5-(difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Canonical SMILES: CC1=CN2C(CCNC2=N1)C(F)F

The presence of the difluoromethyl group enhances the compound's electrophilicity and metabolic stability, which contributes to its biological activity. The unique substitution pattern of this compound allows for increased binding affinity to various biological targets.

The biological activity of 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl substitution enhances the compound’s ability to modulate biochemical pathways by inhibiting or activating particular molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation: It interacts with various receptors that play critical roles in cellular signaling pathways.

Biological Activities

Research indicates that 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of neutrophil degranulation
AnticancerInteraction with tumor growth pathways
AntimicrobialPotential based on structural analysis

Notable Research Findings

  • Inhibition of Neutrophil Function: A study reported that imidazo[1,2-a]pyrimidines inhibited human neutrophil degranulation with IC50 values in the micromolar range. This indicates a promising avenue for developing anti-inflammatory drugs .
  • Cancer Cell Studies: Research has shown that compounds similar to 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies on MCF-7 breast cancer cells indicated considerable inhibitory results .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of imidazo[1,2-a]pyrimidines highlight that modifications in substitution patterns can significantly influence their biological activity. This emphasizes the importance of chemical structure in drug design .

Q & A

Q. What are the established synthetic routes for 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl precursors containing the difluoromethyl group. Acetic acid is a common solvent, with temperature control (80–100°C) critical for regioselectivity. Yield optimization involves stepwise purification via recrystallization or column chromatography to remove byproducts like unreacted amines or carbonyl intermediates .

Q. How does the difluoromethyl substituent impact the compound’s physicochemical and biological properties?

The difluoromethyl group enhances metabolic stability by reducing oxidative degradation (via C-F bond strength) and improves lipophilicity, favoring membrane permeability. Comparative studies on fluorinated vs. non-fluorinated analogs show a 2–3-fold increase in half-life in hepatic microsome assays .

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

  • 1H/13C NMR : Assign peaks for the imidazo[1,2-a]pyrimidine core (e.g., δ 7.2–8.0 ppm for aromatic protons) and difluoromethyl group (δ 4.5–5.5 ppm, split into doublets due to 19F coupling).
  • HRMS : Confirm molecular ion ([M+H]+ at m/z 201.22) and isotopic patterns consistent with fluorine.
  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction parameters be adjusted to resolve contradictions in reported yields for cyclocondensation reactions?

Discrepancies arise from solvent polarity (acetic acid vs. DMF) and stoichiometric ratios. For example, a 1:1.2 molar ratio of 5-aminopyrazole to 1,3-dicarbonyl precursor in acetic acid at 90°C increases yield to 75% versus 50% in DMF. Kinetic studies (via in situ IR) reveal faster intermediate formation in polar aprotic solvents but lower regioselectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives with conflicting biological data?

  • Substituent Scanning : Replace the 2-methyl group with ethyl, isopropyl, or aryl groups to assess steric effects on target binding (e.g., IC50 shifts in kinase inhibition assays).
  • Fluorine Isosteres : Compare difluoromethyl with trifluoromethyl or chloromethyl groups to decouple electronic vs. steric contributions.
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with CYP450 isoforms) to explain paradoxical activity trends .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases, proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Crystallography : Co-crystallize with human carbonic anhydrase II or bacterial dihydrofolate reductase to identify key hydrogen bonds with the difluoromethyl group .

Q. How can researchers address solubility challenges in in vivo studies?

  • Prodrug Design : Introduce phosphate or PEGylated groups at the 2-methyl position to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in pharmacokinetic studies.
  • Co-solvent Systems : Optimize DMSO/saline or Cremophor EL/ethanol mixtures for intraperitoneal administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.